N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine
Description
Properties
CAS No. |
6964-30-3 |
|---|---|
Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
4-N,6-N-dimethyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H9N5O2/c1-7-5-4(11(12)13)6(8-2)10-3-9-5/h3H,1-2H3,(H2,7,8,9,10) |
InChI Key |
UXSRDBONEIZHCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=N1)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling of Chloropyrimidine with Methylamine
A high-yielding method involves palladium-catalyzed coupling of 6-chloro-5-nitropyrimidine-4-amine with methylamine. The reaction employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and (R)-2,2'-bis(diphenylphosphanyl)-1,1'-binaphthyl (R-BINAP) as a ligand in acetonitrile under inert atmosphere. Key parameters include:
- Catalyst system : Pd₂(dba)₃ (2 mol%) and R-BINAP (6 mol%).
- Base : Potassium carbonate (1.4 equiv).
- Conditions : Room temperature (25°C), 3.5 hours.
- Yield : 98.9% after purification via sequential washing with ethyl acetate and diethyl ether.
This method leverages palladium’s ability to facilitate carbon-nitrogen bond formation, enabling efficient displacement of chlorine atoms by methylamine. The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the pyrimidine ring, promoting nucleophilic attack.
Nucleophilic Substitution in Tetrahydrofuran (THF)
An alternative approach uses 4,6-dichloro-5-nitropyrimidine as the starting material, reacting it with excess methylamine in THF under reflux. Triethylamine acts as a base to neutralize HCl generated during the reaction.
- Molar ratios : 1:3 (substrate:methylamine).
- Reaction time : 12–16 hours.
- Yield : 76.4% after flash chromatography (15% ethyl acetate in petroleum ether).
This method proceeds via a two-step substitution mechanism, where each chlorine atom is sequentially replaced by methylamine. The nitro group stabilizes the intermediate through resonance, facilitating the second substitution.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Acetonitrile : Optimal for palladium-catalyzed reactions due to its polar aprotic nature, which stabilizes the palladium complex.
- THF : Preferred for nucleophilic substitutions due to its high boiling point (66°C), enabling reflux conditions without solvent evaporation.
Lower temperatures (25°C) in the palladium method minimize side reactions, while reflux in THF ensures sufficient energy for substitution.
Catalytic Efficiency and Ligand Selection
The Pd₂(dba)₃/R-BINAP system outperforms other catalysts (e.g., Pd(PPh₃)₄) in terms of yield and reaction rate. R-BINAP’s chiral environment enhances steric control, preventing over-alkylation.
Purification and Characterization
Purification Techniques
Analytical Data
- Melting point : 162–163°C (ethanol recrystallization).
- ¹H NMR (CDCl₃) : δ 8.46 (s, 1H, pyrimidine-H), 3.12 (s, 6H, N–CH₃).
- Density : 1.431 g/cm³ (predicted).
Comparative Analysis of Methods
| Parameter | Palladium Method | THF Method |
|---|---|---|
| Yield | 98.9% | 76.4% |
| Reaction Time | 3.5 hours | 12–16 hours |
| Catalyst Cost | High (Pd-based) | None |
| Scalability | Limited by Pd cost | Industrially feasible |
| Purity | >97% | 95–97% |
The palladium method is superior for laboratory-scale synthesis requiring high purity, whereas the THF method is cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N4,N6-dimethyl-4,6-diaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research. It is used as a building block in the synthesis of more complex organic molecules in chemistry. It is also studied for its potential interactions with biological macromolecules in biology and investigated for its potential therapeutic properties, including antimicrobial and anticancer activities, in medicine. In industry, it is utilized in the development of dyes, pigments, and other industrial chemicals.
Synthesis
The synthesis of this compound typically involves the nitration of a pyrimidine derivative followed by amination. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups at the N4 and N6 positions. Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product yield and purity.
Chemical Reactions
this compound undergoes various chemical reactions:
- Oxidation The nitro group can be reduced to an amino group under specific conditions.
- Reduction The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst. Reduction leads to the formation of N4,N6-dimethyl-4,6-diaminopyrimidine.
- Substitution The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. This leads to the formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, synthetic, and physicochemical properties of N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine and related derivatives:
Key Observations:
Substituent Effects on Physical Properties :
- Melting Points : Aryl-substituted derivatives (e.g., 5f, 5j) exhibit higher melting points (159–197°C) compared to alkyl-substituted analogs (84–163°C), likely due to enhanced π-π stacking and intermolecular interactions .
- Yields : Bulky substituents (e.g., phenethyl in 5h) reduce synthetic efficiency (30% yield), while smaller alkyl groups (e.g., isopropyl in 5d) achieve high yields (92%) .
Spectral and Electronic Properties :
- The nitro group at C5 induces electron withdrawal, stabilizing the pyrimidine ring and influencing reactivity in nucleophilic substitutions .
- $^1$H NMR data reveal distinct NH proton signals (δ 9.27–9.58 ppm) in alkyl derivatives, which are absent in diaryl analogs due to hydrogen bonding differences .
Biological Relevance: While this compound itself lacks reported bioactivity, structurally related compounds (e.g., bis-aryl derivatives) demonstrate EGFR inhibitory activity in non-small cell lung cancer models, highlighting the importance of substituent choice in drug design .
Synthetic Methodologies :
- Derivatives are typically synthesized via nucleophilic substitution of 4,6-dichloro-5-nitropyrimidine with amines, followed by purification via recrystallization . Steric hindrance from substituents (e.g., tert-butyl in 5e) can necessitate elevated temperatures or prolonged reaction times .
Biological Activity
N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by its unique structural features, including two methyl groups at the N4 and N6 positions, a nitro group at the C5 position, and two amino groups at the C4 and C6 positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound contributes to its reactivity and biological properties. The presence of the nitro group enhances its pharmacological activity, while the methyl and amino groups influence binding interactions with biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | Contains diphenyl groups instead of methyl groups | Exhibits different electronic properties due to phenyl substitution |
| N4,N6-dimethyl-N4,N6-bis(3-pyridinylmethyl)pyrimidine-4,6-diamine | Contains pyridinylmethyl groups | Potentially enhanced solubility and biological activity due to pyridine rings |
| 2,4-Diamino-5-nitropyrimidine | Lacks methyl substitutions | Simpler structure may lead to different reactivity patterns |
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Similar compounds have shown efficacy in inhibiting various cancer cell lines by modulating specific signaling pathways related to cell proliferation and apoptosis. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to specific receptors and enzymes involved in tumor growth regulation.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It demonstrates significant activity against a variety of pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases. The mechanism of action may involve interference with microbial metabolic pathways or inhibition of essential enzymes.
Enzyme Modulation
This compound has been shown to modulate enzymatic activity, which is crucial for understanding its therapeutic potential. By interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis or immune response pathways, this compound could influence various biological processes.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines at micromolar concentrations. The compound's mechanism was linked to the induction of apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyrimidine derivatives found that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Enzyme Inhibition : Research into enzyme interactions revealed that this compound effectively inhibited dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition suggests potential applications in cancer therapy and antimicrobial drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Redox Reactions : The nitro group can undergo reduction reactions within biological systems, potentially leading to the formation of reactive intermediates that exert cytotoxic effects on target cells.
- Binding Affinity Modulation : The methyl groups influence the compound's binding affinity to enzymes and receptors, enhancing its specificity and efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
